2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid
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Overview
Description
2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the isoxazole ring. One common method involves the cyclization of a β-keto ester with hydroxylamine to form the isoxazole ring, followed by further functionalization to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: Another isoxazole derivative with similar structural features.
3-(3,4-Dimethoxyphenyl)propanoic acid: A compound with a different aromatic ring but similar functional groups.
Uniqueness
2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid is unique due to its specific combination of functional groups and the isoxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
865792-22-9 |
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Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-amino-3-(3-oxo-4-propyl-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-2-3-5-7(15-11-8(5)12)4-6(10)9(13)14/h6H,2-4,10H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
GIGCCVMJVGZTBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(ONC1=O)CC(C(=O)O)N |
Origin of Product |
United States |
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